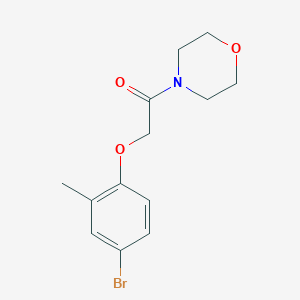![molecular formula C20H24N2O3S B326439 N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B326439.png)
N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide is a chemical compound with the molecular formula C20H24N2O3S and a molecular weight of 372.5 g/mol. This compound is known for its unique structure, which includes a benzylsulfamoyl group attached to a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide typically involves multiple steps, including the formation of the benzylsulfamoyl group and its subsequent attachment to the phenyl ring. The cyclohexanecarboxamide moiety is then introduced through a series of reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzylsulfamoyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[4-(benzylsulfamoyl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H24N2O3S/c23-20(17-9-5-2-6-10-17)22-18-11-13-19(14-12-18)26(24,25)21-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,17,21H,2,5-6,9-10,15H2,(H,22,23) |
InChI Key |
TYPXAMOFUOOCFV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Methylthiophen-2-yl)methylideneamino]phenol](/img/structure/B326356.png)
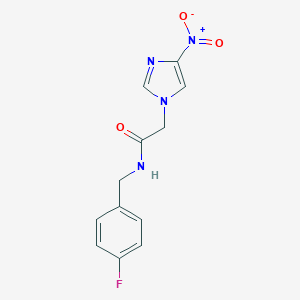
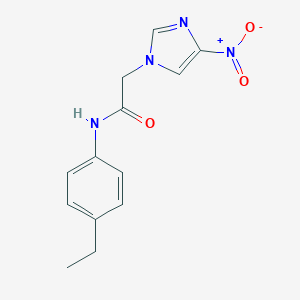
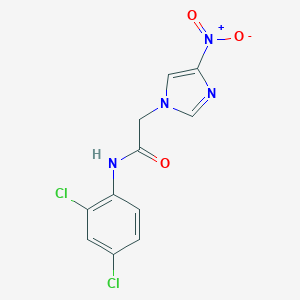
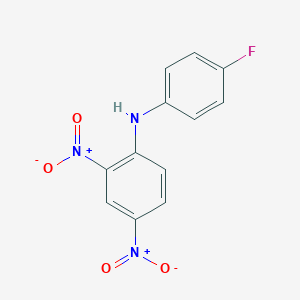

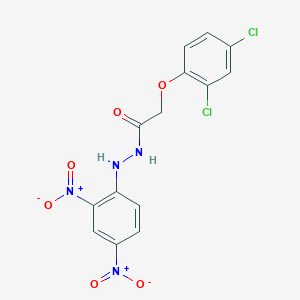
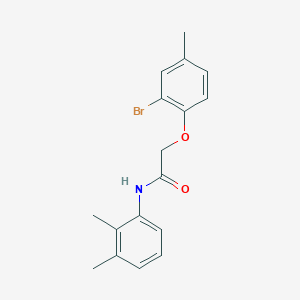
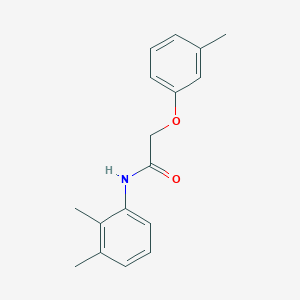

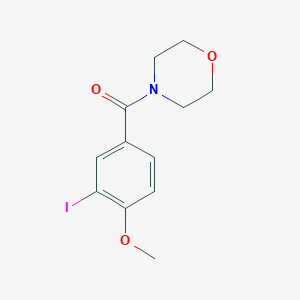
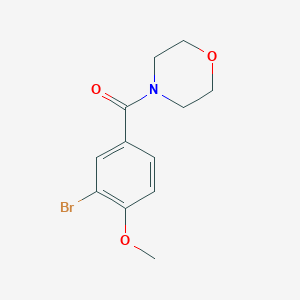
![1-[(2,5-Dimethylphenoxy)acetyl]piperidine](/img/structure/B326378.png)
